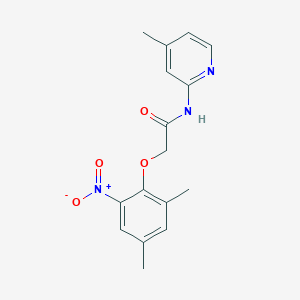![molecular formula C16H10ClFN2O2 B327166 (4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B327166.png)
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione is an organic compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of a chlorophenyl group and a fluorobenzylidene group attached to a pyrazolidinedione core
准备方法
The synthesis of (4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylhydrazine and 4-fluorobenzaldehyde.
Condensation Reaction: The 3-chlorophenylhydrazine is reacted with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazolidinedione ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
化学反应分析
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes.
科学研究应用
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3,5-pyrazolidinedione: Lacks the fluorobenzylidene group, which may result in different chemical and biological properties.
4-(4-Fluorobenzylidene)-3,5-pyrazolidinedione: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione: Contains a fluorophenyl group instead of a chlorophenyl group, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H10ClFN2O2 |
|---|---|
分子量 |
316.71 g/mol |
IUPAC 名称 |
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-2-1-3-13(9-11)20-16(22)14(15(21)19-20)8-10-4-6-12(18)7-5-10/h1-9H,(H,19,21)/b14-8- |
InChI 键 |
IKJMCCFNFBBFFY-ZSOIEALJSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)N2 |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327083.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327086.png)

![3-cyclopentyl-5-({1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327093.png)
![3-cyclopentyl-5-({1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327094.png)
![4-[(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B327095.png)
![3-cyclopentyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327096.png)
![3-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B327097.png)
![4-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B327098.png)
![2-[(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B327099.png)
![5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327100.png)
![3-cyclopentyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327102.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-nitrobenzoate](/img/structure/B327106.png)
